molecular formula C11H16N2O2 B1366447 N-(3-Aminopropyl)-4-methoxybenzamide

N-(3-Aminopropyl)-4-methoxybenzamide

Cat. No.: B1366447
M. Wt: 208.26 g/mol
InChI Key: CYBGQHGGFUFADE-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group linked to a 3-aminopropyl chain. The aminopropyl chain provides a primary amine for functionalization, while the methoxy group enhances solubility and electronic properties .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(3-aminopropyl)-4-methoxybenzamide

InChI

InChI=1S/C11H16N2O2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14)

InChI Key

CYBGQHGGFUFADE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a para-methoxybenzamide moiety and a short-chain aminopropyl group. Below is a comparative analysis with similar compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Weight Key Functional Groups Application/Activity Reference
N-(3-Aminopropyl)-4-methoxybenzamide ~208.26 4-methoxybenzamide, aminopropyl Polymer resin for Ag(I) recovery
N-(6-Aminohexyl)-4-methoxybenzamide ~293.37 4-methoxybenzamide, aminohexyl Oligonucleotide conjugates (pH-dependent stability)
4-Amino-N-(3-(dimethylamino)propyl)benzamide 208.26 4-aminobenzamide, dimethylaminopropyl Lab research (unspecified)
3-Amino-N-(3-methoxypropyl)benzamide 208.26 3-aminobenzamide, methoxypropyl Not specified
7j (Quinazolinyl-4-methoxybenzamide) Not provided Quinazolinyl, 4-methoxybenzamide EGFR inhibition (−9.65 kcal/mol docking score)

Physicochemical and Functional Differences

Chain Length and Stability: The aminopropyl group in the target compound provides a shorter, more rigid chain compared to the aminohexyl group in N-(6-aminohexyl)-4-methoxybenzamide. This difference impacts hydrolysis rates; the aminohexyl conjugate showed 20% cleavage at pH 6.0 but instability at pH 4.5 . The shorter chain in the target compound may offer better hydrolytic stability under acidic conditions.

In contrast, 3-amino-N-(3-methoxypropyl)benzamide (meta-substituted) lacks this para-directed electronic effect, which may reduce its pharmacological relevance .

Metal Ion Affinity: The target compound’s aminopropyl group enables integration into polymer resins for Ag(I) recovery, achieving a sorption capacity of 105.4 mg/g . Comparatively, analogs like N-(3-aminopropyl)-2-pipecoline resin showed lower Ag(I) selectivity, highlighting the critical role of the methoxybenzamide moiety in enhancing metal ion interactions.

Pharmacological Potential

  • EGFR Inhibition : The quinazolinyl-4-methoxybenzamide derivative (7j) exhibited strong binding to EGFR (docking score: −9.65 kcal/mol), attributed to the para-methoxy group’s interactions with hydrophobic pockets in the active site . This suggests that the target compound, with similar substituents, may also show kinase inhibitory activity.
  • Antimalarial and Anticancer Activity: Piperazinyl derivatives of structurally related benzamides (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl} compounds) demonstrated IC50 values as low as 175 nM against malaria parasites, emphasizing the role of amine chain flexibility and heterocyclic groups in enhancing activity .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Aminopropyl)-4-methoxybenzamide, and how are intermediates characterized?

The synthesis typically involves reductive amination or coupling reactions. For example, intermediates like N-(3-iodopropyl)-4-methoxybenzamide derivatives can be synthesized using allyloxy or isopropoxy groups with iodinated precursors under mild conditions (e.g., dichloromethane solvent, room temperature). Structural characterization employs 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, IR, and HRMS to confirm regiochemistry and purity. For instance, 1H^1 \text{H} NMR of N-(1-(allyloxy)-3-iodopropyl)-4-methoxybenzamide shows distinct peaks for methoxy (δ 3.8 ppm) and allyl protons (δ 5.2–5.9 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

  • NMR Spectroscopy : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–8.1 ppm) and carbon backbone.
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ peaks with <5 ppm error).
  • IR : Identifies amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioactive molecules targeting enzymes (e.g., bacterial proliferation targets) or receptors. Its structural flexibility allows modifications at the aminopropyl chain or methoxybenzamide moiety to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate hazards during the synthesis of this compound derivatives?

Hazardous intermediates (e.g., mutagenic anomeric amides) require rigorous risk assessments. Key steps include:

  • Using sodium pivalate or trichloroisocyanuric acid under controlled temperatures to avoid exothermic decomposition.
  • Employing sodium cyanoborohydride for reductive amination in inert atmospheres.
  • Implementing PPE (gloves, fume hoods) and monitoring via DSC for thermal stability .

Q. How do solvent polarity and temperature affect the regioselectivity of azidation or fluorination reactions involving this compound?

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic azidation at the aminopropyl chain, while fluorination via photoredox catalysis requires non-polar solvents (e.g., dichloromethane) and visible light activation. Elevated temperatures (~40°C) improve yields but may promote side reactions like hydrolysis .

Q. What strategies resolve contradictions in reported Ag(I) sorption efficiencies for polymer resins derived from similar aminopropyl compounds?

Discrepancies arise from varying modification yields (69–88%) and resin crosslinking. To standardize results:

  • Use pseudo-first-order kinetic models to compare sorption rates.
  • Control for competing ions (e.g., Cu(II), Zn(II)) in real chloride solutions.
  • Optimize trans-1,4-diaminocyclohexane resin for Ag(I) selectivity (130.7 mg/g capacity) .

Q. How can conflicting NMR data for stereoisomers of this compound derivatives be reconciled?

Chiral chromatography or Mosher ester analysis resolves enantiomers. For diastereomers, 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY NMR differentiate spatial arrangements (e.g., axial vs. equatorial substituents). X-ray crystallography provides definitive confirmation .

Methodological Guidance

Designing a kinetic study for amide bond formation in this compound:

  • Conditions : Vary catalysts (e.g., HATU vs. EDCI), solvents (DMF vs. THF), and temperatures.
  • Analysis : Monitor reaction progress via 1H^1 \text{H} NMR integration of starting material vs. product.
  • Data Interpretation : Use Arrhenius plots to determine activation energies and identify rate-limiting steps .

Analyzing contradictory bioactivity data in bacterial assays:

  • Variables : Check for impurities (HRMS purity ≥98%), bacterial strain variability, and assay conditions (pH, incubation time).
  • Controls : Include known inhibitors (e.g., benzyl chloride) to benchmark mutagenicity .

Scaling up synthesis while maintaining yield and safety:

  • Microreactors : Reduce hazardous intermediate accumulation.
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring.
  • Workflow : Follow ACS guidelines for hazard assessment and waste disposal .

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